molecular formula C19H24N2O2 B3749792 2-[4-(allyloxy)phenyl]-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

2-[4-(allyloxy)phenyl]-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

Cat. No.: B3749792
M. Wt: 312.4 g/mol
InChI Key: BMNJFOIRTFFPRC-UHFFFAOYSA-N
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Description

2-[4-(allyloxy)phenyl]-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by a tricyclic core structure with diazatricyclo moieties and an allyloxyphenyl group, making it a subject of interest in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(allyloxy)phenyl]-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Diazatricyclo Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the diazatricyclo core. Reagents such as strong bases or acids may be used to facilitate the cyclization process.

    Introduction of the Allyloxyphenyl Group: The allyloxyphenyl group is introduced through a nucleophilic substitution reaction. This step often requires the use of a suitable solvent and a catalyst to ensure high yield and purity.

    Final Modifications: The final step may involve additional modifications to introduce the dimethyl groups at specific positions on the tricyclic core. This can be achieved through selective methylation reactions using reagents like methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Key considerations include:

    Scalability: Ensuring that the reactions can be scaled up without significant loss of yield or purity.

    Safety: Implementing safety measures to handle potentially hazardous reagents and reaction conditions.

    Environmental Impact: Minimizing waste and using environmentally friendly solvents and reagents where possible.

Chemical Reactions Analysis

Types of Reactions

2-[4-(allyloxy)phenyl]-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the molecule. Common reagents include alkyl halides and strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Alkyl halides, sodium hydride, and other strong bases or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[4-(allyloxy)phenyl]-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. Studies focus on its interaction with biological targets and its mechanism of action.

    Medicine: Explored for its potential therapeutic applications. Research includes its use as a lead compound for drug development.

    Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its structural properties.

Mechanism of Action

The mechanism by which 2-[4-(allyloxy)phenyl]-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one exerts its effects involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(methoxy)phenyl]-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one: Similar structure but with a methoxy group instead of an allyloxy group.

    2-[4-(ethoxy)phenyl]-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one: Similar structure with an ethoxy group.

Uniqueness

The presence of the allyloxy group in 2-[4-(allyloxy)phenyl]-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one imparts unique chemical properties, such as increased reactivity in certain types of reactions and potential for forming specific interactions with biological targets. This makes it distinct from its methoxy and ethoxy analogs, which may have different reactivity and biological activity profiles.

Properties

IUPAC Name

5,7-dimethyl-2-(4-prop-2-enoxyphenyl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-4-9-23-15-7-5-14(6-8-15)16-20-10-18(2)11-21(16)13-19(3,12-20)17(18)22/h4-8,16H,1,9-13H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMNJFOIRTFFPRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CN3CC(C1=O)(CN(C2)C3C4=CC=C(C=C4)OCC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(allyloxy)phenyl]-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
Reactant of Route 2
2-[4-(allyloxy)phenyl]-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
Reactant of Route 3
2-[4-(allyloxy)phenyl]-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
Reactant of Route 4
Reactant of Route 4
2-[4-(allyloxy)phenyl]-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
Reactant of Route 5
2-[4-(allyloxy)phenyl]-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
Reactant of Route 6
Reactant of Route 6
2-[4-(allyloxy)phenyl]-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

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